![molecular formula C28H27NO7 B2755537 (Z)-2-(4-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 2014409-48-2](/img/structure/B2755537.png)
(Z)-2-(4-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a benzofuro[7,6-e][1,3]oxazin-3(7H)-one core, methoxy groups, and a benzylidene group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve routes such as reductive amination and Hoffman Elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have a melting point around 84-88 °C .Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds with similar structures, such as benzoxazines, benzoxazinones, and related heterocycles, often focuses on their synthesis and the exploration of their chemical properties. For instance, studies have developed methods for synthesizing benzoxazine derivatives, which are known for their utility in creating polymers with excellent thermal and mechanical properties. The synthesis process often involves strategies like palladium-catalyzed reactions, ring-opening polymerizations, and other organic synthesis techniques designed to introduce or modify functional groups within the compound's structure. These methodologies are crucial for producing materials with specific desired properties, such as enhanced thermal stability or specific electronic characteristics (Pancrazzi et al., 2017).
Applications in Material Science
Compounds structurally related to "(Z)-2-(4-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one" have been investigated for their applications in material science, particularly in the development of novel polymeric materials. The inherent structural features of benzoxazine-based compounds, such as ring tension and the presence of heteroatoms, lend these materials unique physical and chemical properties. These properties include high thermal resistance and mechanical strength, making them suitable for use in coatings, adhesives, and composites for advanced engineering applications. Furthermore, their potential for chemical modification allows for the design of materials with specific functionalities, such as electrical conductivity or biodegradability (Gabriele et al., 2006).
Biological and Ecological Research
Although the initial request excludes drug use and side effects, it's worth noting that related compounds have been subject to biological and ecological research. For example, benzoxazinones, which share a similar core structure, have been studied for their natural occurrence in plants and their roles as defensive chemicals against pests and pathogens. These studies provide insights into the ecological interactions between plants and their environment, highlighting the potential of such compounds in developing natural pesticide alternatives or studying plant resistance mechanisms (Macias et al., 2009).
Safety and Hazards
properties
IUPAC Name |
(2Z)-2-[(4-methoxyphenyl)methylidene]-8-[(3,4,5-trimethoxyphenyl)methyl]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO7/c1-31-19-7-5-17(6-8-19)11-23-26(30)20-9-10-22-21(27(20)36-23)15-29(16-35-22)14-18-12-24(32-2)28(34-4)25(13-18)33-3/h5-13H,14-16H2,1-4H3/b23-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGRWUORRVCQFS-KSEXSDGBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC(=C(C(=C5)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC(=C(C(=C5)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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